5-bromo-3-methoxy-2-(4-methyl-1H-imidazol-1-yl)pyrazine
Description
5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a bromo group, a methoxy group, and a 4-methylimidazol-1-yl group
Properties
Molecular Formula |
C9H9BrN4O |
|---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine |
InChI |
InChI=1S/C9H9BrN4O/c1-6-4-14(5-12-6)8-9(15-2)13-7(10)3-11-8/h3-5H,1-2H3 |
InChI Key |
IWJMSTASUUJQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(N=C2OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Imidazole Substitution: The 4-methylimidazol-1-yl group can be attached through nucleophilic substitution reactions, often involving the reaction of the pyrazine derivative with 4-methylimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the bromo group.
Scientific Research Applications
5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyridine
- 5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)benzene
Uniqueness
5-Bromo-3-methoxy-2-(4-methylimidazol-1-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
